molecular formula C20H19BrN2O4S B11603449 N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide

N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide

Cat. No.: B11603449
M. Wt: 463.3 g/mol
InChI Key: VEOHYFNCEDTWKG-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, an ethoxyphenyl group, and a dioxopyrrolidinyl group connected via a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced by reacting 4-ethoxybenzoyl chloride with a suitable amine to form the corresponding amide.

    Formation of the Dioxopyrrolidinyl Intermediate: The dioxopyrrolidinyl group can be synthesized by reacting succinic anhydride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the bromophenyl, ethoxyphenyl, and dioxopyrrolidinyl intermediates via a sulfanyl linkage to form the desired compound. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to form the corresponding alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acetamide: A simpler analog with only the bromophenyl and acetamide groups.

    N-(4-Ethoxyphenyl)acetamide: Contains the ethoxyphenyl and acetamide groups.

    N-(4-Bromophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide is unique due to the combination of its bromophenyl, ethoxyphenyl, and dioxopyrrolidinyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H19BrN2O4S

Molecular Weight

463.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

InChI

InChI=1S/C20H19BrN2O4S/c1-2-27-16-9-7-15(8-10-16)23-19(25)11-17(20(23)26)28-12-18(24)22-14-5-3-13(21)4-6-14/h3-10,17H,2,11-12H2,1H3,(H,22,24)

InChI Key

VEOHYFNCEDTWKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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